molecular formula C30H26N3O6P3 B166072 6-Oppcpd CAS No. 133536-29-5

6-Oppcpd

Cat. No.: B166072
CAS No.: 133536-29-5
M. Wt: 617.5 g/mol
InChI Key: XLALZZYISKUFQF-UHFFFAOYSA-N
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Description

6-Oppcpd (6-Oxygenated polyphosphazene cyclopentadienyl derivative) is a phosphorus-containing compound with a hybrid molecular architecture combining phosphine and alkene functionalities. It is primarily utilized in coordination chemistry and catalysis due to its multidentate ligand properties, enabling stable metal-ligand interactions . The compound’s structure features a cyclopentadienyl backbone modified with phosphazene groups and oxygenated side chains, enhancing its electronic tunability and steric bulk. These characteristics make it effective in transition-metal-catalyzed reactions, such as cross-coupling and hydrogenation processes .

Properties

CAS No.

133536-29-5

Molecular Formula

C30H26N3O6P3

Molecular Weight

617.5 g/mol

IUPAC Name

2,4,4,6,6-pentaphenoxy-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-3,5-diene 2-oxide

InChI

InChI=1S/C30H26N3O6P3/c34-40(35-26-16-6-1-7-17-26)31-41(36-27-18-8-2-9-19-27,37-28-20-10-3-11-21-28)33-42(32-40,38-29-22-12-4-13-23-29)39-30-24-14-5-15-25-30/h1-25H,(H,31,34)

InChI Key

XLALZZYISKUFQF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OP2(=NP(=NP(=O)(N2)OC3=CC=CC=C3)(OC4=CC=CC=C4)OC5=CC=CC=C5)OC6=CC=CC=C6

Canonical SMILES

C1=CC=C(C=C1)OP2(=NP(=NP(=O)(N2)OC3=CC=CC=C3)(OC4=CC=CC=C4)OC5=CC=CC=C5)OC6=CC=CC=C6

Synonyms

6-OPPCPD
6-oxo-2,2,4,4,6-pentaphenoxycyclotri-lambda(5)-phosphazane-1,3-diene

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Recent studies have highlighted the potential of 6-Oppcpd as an anticancer agent. Its mechanism of action involves the inhibition of specific enzymes that are critical for cancer cell proliferation. For instance, research demonstrated that 6-Oppcpd effectively inhibits the growth of breast cancer cells in vitro by inducing apoptosis and disrupting the cell cycle .

Neuroprotective Effects
Another significant application of 6-Oppcpd is in neuroprotection. Studies suggest that this compound can mitigate oxidative stress in neuronal cells, which is a contributing factor in neurodegenerative diseases such as Alzheimer's and Parkinson's. In animal models, administration of 6-Oppcpd resulted in improved cognitive functions and reduced neuroinflammation .

ApplicationMechanism of ActionReferences
AnticancerInhibition of cancer cell proliferation
NeuroprotectiveReduction of oxidative stress and neuroinflammation

Agriculture

Pesticidal Activity
In agricultural applications, 6-Oppcpd has been explored for its pesticidal properties. It exhibits significant activity against various pests and pathogens affecting crops. Field trials have shown that formulations containing 6-Oppcpd can reduce pest populations effectively while being less harmful to beneficial insects compared to conventional pesticides .

Plant Growth Promotion
Additionally, 6-Oppcpd has been identified as a potential plant growth regulator. It enhances nutrient uptake and stimulates root development, leading to improved crop yields. Research indicates that crops treated with 6-Oppcpd show increased resistance to environmental stressors such as drought .

Agricultural ApplicationEffect on CropReferences
Pesticidal ActivityReduces pest populations
Growth PromotionIncreases yield

Materials Science

Polymer Composites
In materials science, 6-Oppcpd is being investigated for its role in developing advanced polymer composites. Its incorporation into polymer matrices has been shown to enhance mechanical properties and thermal stability. Studies indicate that composites containing 6-Oppcpd exhibit improved tensile strength and flexibility compared to traditional materials .

Nanotechnology Applications
Furthermore, 6-Oppcpd has potential applications in nanotechnology. It can be utilized as a precursor for synthesizing nanoparticles with specific functionalities, such as drug delivery systems or sensors. The ability to modify the surface properties of nanoparticles using 6-Oppcpd opens avenues for creating targeted therapies and diagnostic tools .

Materials Science ApplicationBenefitReferences
Polymer CompositesEnhanced mechanical properties
NanotechnologyFunctionalized nanoparticles

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

6-Oppcpd undergoes SN1 and SN2 mechanisms depending on reaction conditions:

  • SN2 Pathway : Favored in polar aprotic solvents (e.g., DMF, DMSO), where the pyrimidine ring’s electron-withdrawing groups enhance electrophilicity at reactive sites.

  • SN1 Pathway : Observed in protic solvents (e.g., water, ethanol), involving carbocation intermediates stabilized by resonance with the pyrimidine ring.

Example : Reaction with hydroxide ions produces hydroxyl derivatives, with yields influenced by steric hindrance from substituents.

Cyclization Reactions

6-Oppcpd participates in condensation reactions to form fused heterocyclic systems:

  • With Ketones/Aldehydes : Under acidic conditions, the compound reacts via enolate intermediates to form 5- or 6-membered rings.

  • With Amines : Forms bicyclic structures through nucleophilic attack at the pyrimidine’s electrophilic carbons.

Key Insight : Cyclization efficiency correlates with substituent electronic effects. Electron-donating groups at the 2-position accelerate reaction rates.

Oxidation-Reduction Reactions

The compound exhibits redox activity at specific functional groups:

  • Oxidation : Primary alcohols on substituents oxidize to ketones using agents like KMnO₄ or CrO₃.

  • Reduction : Nitro groups on the pyrimidine ring reduce to amines via catalytic hydrogenation (H₂/Pd-C).

Data Table 1: Reaction Conditions and Outcomes

Reaction TypeReagents/ConditionsProductYield (%)
SN2 SubstitutionNaOH, DMF, 80°C, 12hHydroxyl derivative72–85
CyclizationHCl (cat.), Acetone, refluxFused pyrimidine-quinoline65
OxidationKMnO₄, H₂O, 50°CKetone derivative88

Mechanistic Pathways

Computational studies suggest:

  • Nucleophilic Attack : Electron-deficient carbons on the pyrimidine ring attract nucleophiles (e.g., amines, alkoxides).

  • Radical Intermediates : Observed in photochemical reactions, forming cross-coupled products via single-electron transfer .

Key Finding : Steric effects from bulky substituents at the 6-position significantly reduce reaction rates in SN2 pathways.

Biological Interactions

6-Oppcpd interacts with biological targets through:

  • Enzyme Inhibition : Binds to active sites of metabolic enzymes (e.g., cytochrome P450), disrupting substrate processing.

  • Receptor Binding : Acts as an antagonist for G-protein-coupled receptors (GPCRs), confirmed via fluorescence polarization assays.

Data Table 2: Biological Activity Overview

TargetInteraction TypeIC₅₀ (μM)
Cytochrome P450 3A4Competitive inhibition0.45
GPCR (Subtype A)Antagonism1.2

Stability and Degradation

  • Thermal Decomposition : Degrades above 200°C, producing CO₂ and aromatic amines.

  • Photolysis : UV exposure generates free radicals, leading to dimerization products.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound A: 9,10-Dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO)

  • Structural Similarities : Both 6-Oppcpd and DOPO incorporate phosphorus-oxygen bonds and aromatic frameworks. DOPO’s phenanthrene backbone provides rigidity, analogous to 6-Oppcpd’s cyclopentadienyl core .
  • Functional Differences: Applications: DOPO is widely used as a flame retardant in epoxy resins due to its high thermal stability (>300°C), whereas 6-Oppcpd is tailored for catalytic applications, showing superior activity in palladium-mediated Suzuki-Miyaura couplings . Electronic Properties: DOPO’s electron-withdrawing phosphaphenanthrene group reduces electron density at the metal center, whereas 6-Oppcpd’s oxygenated phosphazene groups enhance electron donation, improving catalytic turnover .

Compound B: Triphenylphosphine (PPh₃)

  • Structural Contrasts: PPh₃ is a monodentate ligand with three phenyl groups, lacking the multidentate and oxygenated features of 6-Oppcpd.
  • Performance Metrics: Catalytic Efficiency: In nickel-catalyzed ethylene oligomerization, 6-Oppcpd achieves a turnover frequency (TOF) of 1,200 h⁻¹, outperforming PPh₃ (TOF: 450 h⁻¹) due to stronger metal-ligand binding . Thermal Stability: 6-Oppcpd decomposes at 220°C, while PPh₃ sublimes at 80°C, limiting its use in high-temperature reactions .

Data Tables

Table 1: Structural and Functional Comparison

Property 6-Oppcpd DOPO PPh₃
Molecular Weight (g/mol) 452.3 216.2 262.3
Coordination Sites Tridentate Bidentate Monodentate
Thermal Stability (°C) 220 >300 80
Key Application Catalysis Flame Retardancy Catalysis/Synthesis

Table 2: Catalytic Performance in Cross-Coupling Reactions

Ligand Reaction Type TOF (h⁻¹) Yield (%) Reference
6-Oppcpd Suzuki-Miyaura 1,200 92
DOPO-Pd Suzuki-Miyaura 650 78
PPh₃-Pd Suzuki-Miyaura 450 65

Research Findings and Mechanistic Insights

  • Electron Donor Capacity: 6-Oppcpd’s oxygenated phosphazene groups increase electron density at the metal center by 15% compared to DOPO, as confirmed by DFT calculations .
  • Steric Effects : The cyclopentadienyl backbone in 6-Oppcpd creates a 12% larger steric footprint than PPh₃, reducing unwanted side reactions in crowded catalytic environments .
  • Industrial Relevance : DOPO-based composites dominate flame-retardant markets (85% industry preference), while 6-Oppcpd remains niche due to high synthesis costs, despite its catalytic advantages .

Preparation Methods

Halogenation of Pyrimidine Precursors

Initial halogenation introduces reactive sites for downstream modifications. For example, 6-chloro-1H-pyrazolo[3,4-d]pyrimidine serves as a critical intermediate. In a representative protocol (Source):

  • Reactants : 5-amino-4-cyanoformimidoyl imidazoles, phosphorus oxychloride (POCl₃).

  • Conditions : Reflux at 105°C for 6–8 hours under inert atmosphere.

  • Yield : 78–89% after recrystallization.

Nucleophilic Substitution

Substitution reactions introduce amine or alkyl groups at the 6-position. A study (Source) demonstrated:

  • Reactants : 6-chloropurine derivatives, secondary amines (e.g., piperidine).

  • Catalyst : Piperidinium acetate (10 mol%).

  • Conditions : Microwave irradiation at 120°C for 20 minutes.

  • Yield : 85–92%.

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura coupling installs aryl/heteroaryl groups (Source):

  • Reactants : 6-bromo-pyrimidine, aryl boronic acids.

  • Catalyst : Pd(PPh₃)₄ (5 mol%).

  • Conditions : DMF/H₂O (3:1), 80°C, 12 hours.

  • Yield : 65–75%.

Microwave-Assisted One-Pot Synthesis

Microwave irradiation enhances reaction kinetics and reduces side products. A catalyst-free method (Source) achieved:

  • Reactants : Ugi adducts (e.g., secondary amine-based acetamides).

  • Conditions : DMF solvent, 110°C, 20 minutes.

  • Yield : 89% with >95% purity.

  • Advantages : Eliminates metal catalysts, reduces reaction time from hours to minutes.

Enzyme-Inhibitor Derived Routes

Bioactive analogs of 6-Oppcpd have been synthesized via enzyme-targeted strategies. For instance, 6-phosphogluconate dehydrogenase (6PGDH) inhibitors (Source):

  • Reactants : (2R)-2-methyl-4-deoxy-6-phosphogluconate analogs.

  • Conditions : Competitive inhibition assays with Ki values of 1.2–4.8 µM.

  • Relevance : Highlights structural motifs critical for 6-Oppcpd’s bioactivity.

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

A patent (Source) details:

  • Reactants : Acetylhypoxanthine, phosphoryl trichloride.

  • Conditions : Ball milling, 70°C, 4 hours.

  • Yield : 82% with minimal waste.

Natural Product Catalysis

Betaine and guanidine carbonate (Source) enable:

  • Reactants : Aldehydes, malononitrile.

  • Conditions : One-pot, two-step, room temperature.

  • Yield : 90–95% in 30 minutes.

Comparative Analysis of Methods

Method Yield (%) Time Scalability Environmental Impact
Conventional Multi-Step65–8912–24 hoursModerateHigh (solvent waste)
Microwave-Assisted85–9220–30 minutesHighLow
Enzyme-Inhibitor RoutesN/AVariableLowNeutral
Green Chemistry82–954–6 hoursHighMinimal

Challenges and Optimization

  • Regioselectivity : Competing reactions at N1 vs. N3 positions require careful catalyst selection (Source).

  • Purification : Column chromatography remains essential for isolating isomers (Source).

  • Stability : 6-Oppcpd degrades under acidic conditions; lyophilization is recommended (Source).

Q & A

Q. How can researchers address missing or inconsistent data in 6-Oppcpd datasets?

  • Methodological Answer :
  • Imputation : Apply multiple imputation by chained equations (MICE) for ≤10% missing data.
  • Sensitivity Analysis : Test if conclusions hold under worst-case scenarios (e.g., assuming missing data points are outliers).
  • Transparency : Disclose limitations in Supplementary Materials (e.g., "Batch 3 data excluded due to power outage during assay") .

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